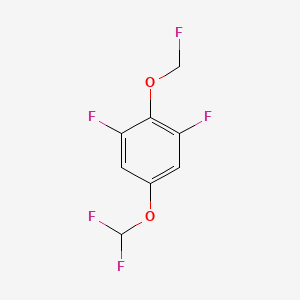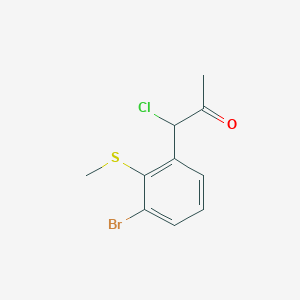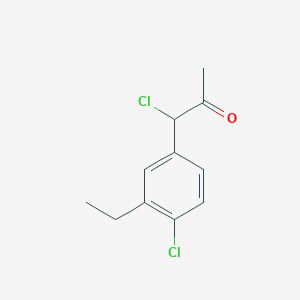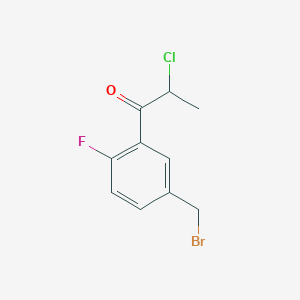
(2s)-2-Chloropropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Chloropropanenitrile is an organic compound with the molecular formula C3H4ClN It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2-Chloropropanenitrile can be synthesized through several methods. One common approach involves the reaction of (S)-2-chloropropanol with a cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: (S)-2-chloropropanol
Reagent: Sodium cyanide (NaCN)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: The reaction is carried out at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Chloropropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: 2-hydroxypropanenitrile or 2-aminopropanenitrile.
Reduction: 2-chloropropylamine.
Hydrolysis: 2-chloropropanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-Chloropropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of chiral drugs and as a building block for active pharmaceutical ingredients.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Chloropropanenitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropropanenitrile: The non-chiral version of (2S)-2-Chloropropanenitrile.
2-Bromopropanenitrile: Similar structure but with a bromine atom instead of chlorine.
2-Fluoropropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and interactions in chemical and biological systems also distinguish it from other similar compounds.
Propiedades
Número CAS |
130233-20-4 |
|---|---|
Fórmula molecular |
C3H4ClN |
Peso molecular |
89.52 g/mol |
Nombre IUPAC |
(2S)-2-chloropropanenitrile |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3/t3-/m0/s1 |
Clave InChI |
JNAYPRPPXRWGQO-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C#N)Cl |
SMILES canónico |
CC(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
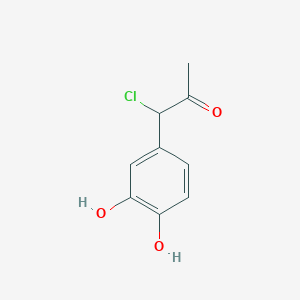
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
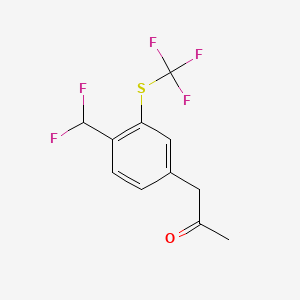
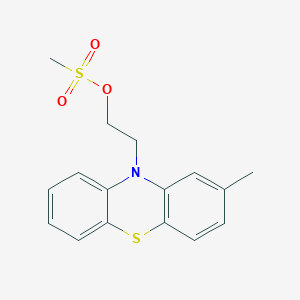
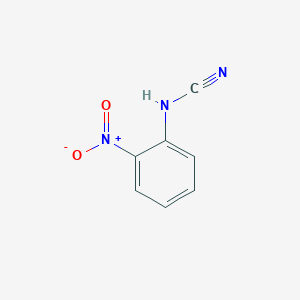
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

